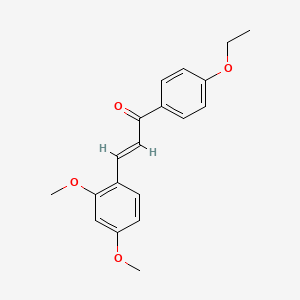

(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Description

“(2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The molecule features a 2,4-dimethoxyphenyl group at the β-position and a 4-ethoxyphenyl group at the α-position of the propenone backbone. This substitution pattern confers distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions. Chalcones of this class are typically synthesized via Claisen-Schmidt condensation, with methoxy and ethoxy substituents modulating solubility, crystallinity, and intermolecular interactions such as hydrogen bonding and π-stacking .

The compound’s structural rigidity and electron-rich aromatic systems make it a candidate for applications in medicinal chemistry, particularly in targeting protein-protein interactions (e.g., viral spike proteins) or enzymatic pathways (e.g., malaria parasite redox systems) .

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-4-23-16-9-5-14(6-10-16)18(20)12-8-15-7-11-17(21-2)13-19(15)22-3/h5-13H,4H2,1-3H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZQZRVKZQGVJJ-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

- IUPAC Name : (2E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

- Molecular Formula : C18H18O4

- CAS Number : 219298-57-4

The chalcone structure typically consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is critical for its biological activity.

Anticancer Properties

Chalcones have been extensively studied for their anticancer properties. The compound has shown promising results in various cancer cell lines.

- Mechanism of Action :

-

In Vitro Studies :

- A study demonstrated that chalcone derivatives exhibit significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values ranged from 9.76 µM to 40.83 µM for various derivatives .

- The compound's structural modifications, such as methoxy and ethoxy substitutions, have been correlated with enhanced anticancer activity .

Case Studies

Several case studies highlight the effectiveness of chalcones in cancer therapy:

-

Study on Breast Cancer :

A derivative similar to this compound demonstrated a significant reduction in cell viability in MDA-MB-231 cells with an IC50 value of approximately 20 nM. The study indicated that the compound induced apoptosis via the p53 pathway . -

Melanoma Treatment :

In another study focusing on melanoma cell lines, chalcone derivatives exhibited selective cytotoxicity with a notable selectivity index (SI) against cancer cells compared to normal cells .

In Vivo Studies

Limited in vivo studies have been conducted specifically on this compound; however, related chalcone derivatives have shown efficacy in animal models, indicating potential therapeutic applications.

Comparative Analysis of Chalcone Derivatives

| Compound Name | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| CTR-21 | Methoxy-substituted | 16.4 | MDA-MB-231 |

| CTR-32 | Ethoxy-substituted | 20 | HeLa |

| This compound | Target Compound | TBD | TBD |

The table above compares the target compound with other known chalcones regarding their anticancer activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 2,4-dimethoxy substitution in the target compound vs.

- Ethoxy vs. Methoxy : The 4-ethoxy group in the target compound increases lipophilicity (logP) compared to methoxy analogs, which may improve cellular uptake .

- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) exhibit stronger hydrogen-bonding capacity, whereas the target relies on methoxy/ethoxy oxygen for weaker polar interactions .

Antiviral and Protein Interaction

- PAAPE (): Exhibits strong interaction with the SARS-CoV-2 SPIKE protein due to its 4-ethoxyphenyl group, similar to the target compound. However, the absence of a 2,4-dimethoxy group in PAAPE reduces its binding diversity compared to the target .

- PAAPA (): A dimethylamino-substituted chalcone shows higher ACE2 affinity than methoxy/ethoxy analogs, suggesting electron-donating groups enhance target engagement .

Antimalarial Activity

- (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (): Achieves 38.16% inhibition of PfFd-PfFNR interaction, highlighting the efficacy of 2,4-dimethoxy substitution. The target compound’s ethoxy group may further optimize hydrophobic binding pockets .

Antibacterial and Anti-Efflux Activity

- (2E)-3-(Acridin-4-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (): Shows MIC values of 12.5 µM against S. aureus.

Crystallographic and Computational Insights

- Crystal Packing: The 3,4-dimethoxyphenyl analog () forms O–H···O hydrogen bonds, whereas the target’s ethoxy and 2,4-dimethoxy groups likely favor C–H···O interactions or van der Waals forces due to the absence of hydroxyl donors .

- Docking Studies : Methoxy/ethoxy chalcones with para-substitutions (e.g., 4-ethoxy) exhibit better alignment with hydrophobic enzyme pockets compared to ortho-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.